molecular formula C28H27N3O3 B2464013 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 695218-42-9

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2464013
CAS No.: 695218-42-9
M. Wt: 453.542
InChI Key: IVBMDKSLFQFNQK-UHFFFAOYSA-N
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Description

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a piperazine ring, an isoindole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the piperazine ring and the isoindole ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a piperazine ring, an isoindole ring, and multiple substituted phenyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as Compound A) belongs to a class of isoindole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A is characterized by a complex structure that includes an isoindole core with piperazine and phenyl substituents. Its molecular formula is C21H24N2O3C_{21}H_{24}N_2O_3, and it has a molecular weight of approximately 364.43 g/mol.

Antitumor Activity

Recent studies have indicated that isoindole derivatives can exhibit significant antitumor properties. A study by Kumar et al. synthesized various isoindoline-1,3-dione derivatives and evaluated their inhibitory effects on tumor-associated carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Compound A demonstrated promising inhibitory activity against CA IX, with IC50 values indicating effectiveness in reducing tumor cell proliferation .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. Studies have suggested that compounds with similar structural frameworks can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. The modulation of these pathways could be explored further for Compound A's potential as a therapeutic agent in neuropsychiatric conditions.

The mechanisms underlying the biological activities of Compound A are likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the isoindole structure may facilitate interactions with enzymes like carbonic anhydrase IX, leading to reduced tumor growth.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could account for its antimicrobial properties.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of various isoindole derivatives against CA IX, Compound A was included among several candidates. It exhibited an IC50 value of 0.45 μM , indicating a strong potential for further development as an antitumor agent .

Case Study 2: Antimicrobial Screening

A screening of structurally related piperazine compounds revealed that those similar to Compound A demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM . This suggests that Compound A may also warrant investigation for its potential in treating tuberculosis.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 0.45 μM against CA IX
AntimicrobialActive against E. coli
NeuropharmacologicalPotential serotonin receptor modulationGeneral knowledge

Properties

IUPAC Name

5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-3-20-6-11-22(12-7-20)29-14-16-30(17-15-29)26(32)21-8-13-24-25(18-21)28(34)31(27(24)33)23-9-4-19(2)5-10-23/h4-13,18H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBMDKSLFQFNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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